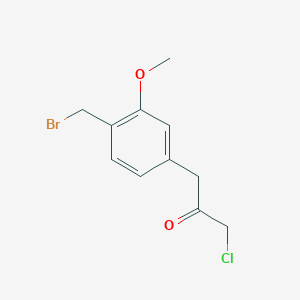
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-3-methoxyacetophenone, followed by chlorination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols
Common reagents and conditions used in these reactions include bromine, N-bromosuccinimide, thionyl chloride, sodium borohydride, and Grignard reagents. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one include:
4-(Bromomethyl)benzoic acid methyl ester: This compound has a similar bromomethyl group but differs in the presence of a carboxylic acid ester group instead of a ketone and chloropropanone moiety.
1-(4-Bromomethylphenyl)-2-chloropropan-1-one: This compound is structurally similar but lacks the methoxy group on the benzene ring.
4-Bromo-2-nitrotoluene: This compound has a bromomethyl group and a nitro group, making it chemically distinct but functionally similar in some reactions.
Eigenschaften
Molekularformel |
C11H12BrClO2 |
|---|---|
Molekulargewicht |
291.57 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |
InChI-Schlüssel |
CWMLAJHADHWFOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)CCl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


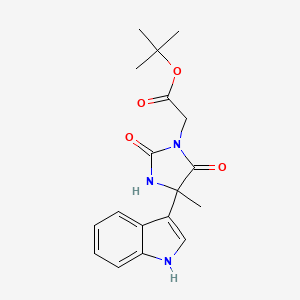


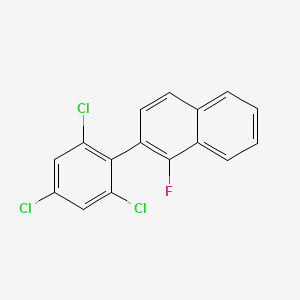
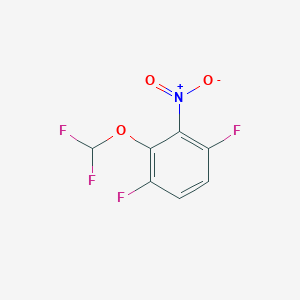
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)

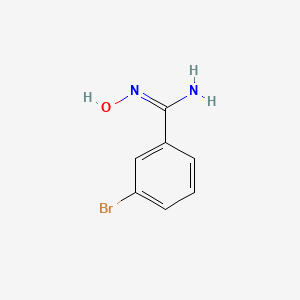
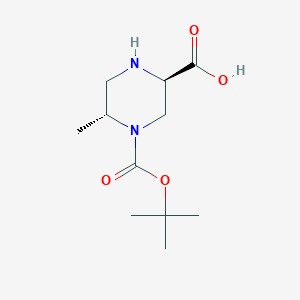
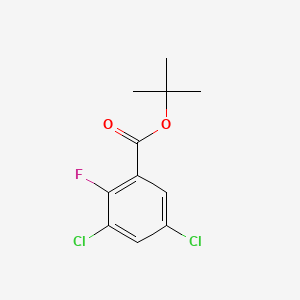
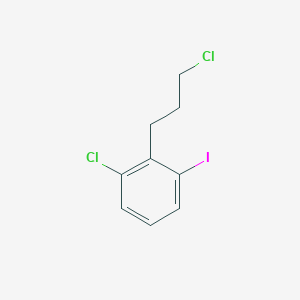
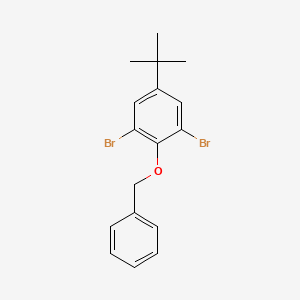
![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)
